N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
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Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4OS2 and its molecular weight is 406.52. The purity is usually 95%.
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Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features:
- Tetrahydroimidazo[1,2-a]pyridine moiety: Contributes to its pharmacological properties due to the presence of nitrogen atoms that can interact with biological targets.
- Thiazole and Thiophene Rings : Known for their roles in various bioactive compounds, enhancing the compound's potential as an anticancer and antimicrobial agent.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported promising anticancer properties associated with thiazole derivatives. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
- Mechanism of Action : The thiazole ring is crucial for cytotoxic activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Broad Spectrum : They have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi .
Anticonvulsant Activity
Some thiazole-integrated compounds have shown anticonvulsant effects:
- Protective Effects : Certain derivatives have provided significant protection in animal models against induced seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances anticancer activity, while electron-withdrawing groups (e.g., nitro) may reduce it .
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Compound A | Thiazole ring + Methoxy group | High anticancer activity (IC50 = 1.61 µg/mL) |
Compound B | Thiazole ring + Nitro group | Reduced activity compared to methoxy-substituted analogs |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on HeLa and MDA-MB-231 cancer cell lines. Compounds showed IC50 values ranging from 1.3 to 8.84 µM depending on their structural modifications .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which is involved in apoptosis regulation .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c26-20(21-24-17(13-28-21)18-8-5-11-27-18)23-15-7-2-1-6-14(15)16-12-25-10-4-3-9-19(25)22-16/h1-2,5-8,11-13H,3-4,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVWHTYISNKBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC(=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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